molecular formula C8H8BrClFNO2 B13638535 (R)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride

(R)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride

Cat. No.: B13638535
M. Wt: 284.51 g/mol
InChI Key: GVUKYQXVACUDSQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-bromo-2-fluoroaniline.

    Protection: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Formation of the Acetic Acid Derivative: The protected aniline is then reacted with a suitable acetic acid derivative to form the desired product.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of halogenated amino acids on biological systems.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid hydrochloride
  • ®-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride
  • ®-2-Amino-2-(3-bromo-2-chlorophenyl)acetic acid hydrochloride

Uniqueness

®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H8BrClFNO2

Molecular Weight

284.51 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-2-fluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-5-3-1-2-4(6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

GVUKYQXVACUDSQ-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N.Cl

Origin of Product

United States

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